(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative characterized by its specific stereochemistry at the 3 and 4 positions. This compound features an amino group (-NH2), a hydroxyl group (-OH), and a pentanoic acid backbone, making it a unique member of the amino acid family. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability in various applications.
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The chemical reactivity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride can be attributed to its functional groups. Key reactions include:
These reactions are significant in metabolic pathways and synthetic organic chemistry, where they facilitate the transformation of this compound into various biologically active derivatives.
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride exhibits various biological activities, primarily due to its structural similarity to other amino acids. It has been studied for:
Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride typically involves:
This compound has several applications across different fields:
Interaction studies involving (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride focus on its binding affinity with various biological targets:
Several compounds share structural similarities with (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. These include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
L-Alanine | Simple α-amino acid | Involved in protein synthesis |
L-Threonine | Contains a hydroxyl group | Essential amino acid |
L-Serine | Contains both hydroxyl and amino groups | Plays a role in metabolism |
L-Cysteine | Contains a thiol group | Important for protein structure |
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which may impart distinct biological activities compared to other similar compounds. Its potential neuroprotective effects set it apart from more common amino acids like L-Alanine or L-Threonine.
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a hydrochloride salt of (3R,4R)-3-amino-4-hydroxypentanoic acid, which is also known as L-beta-Homothreonine. The compound features a pentanoic acid backbone with amino and hydroxyl groups at the 3 and 4 positions, respectively, with specific R stereochemistry at both positions.
The compound possesses several key properties that define its behavior in chemical and biological systems, as summarized in Table 1.
Table 1: Physical and Chemical Properties of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride
The molecular structure features two chiral centers at positions 3 and 4, both with R configuration. This specific stereochemistry is critical for the compound's biological activity and chemical behavior. The structure can be represented by the SMILES notation: CC@@HC@HCC(=O)O.[H]Cl.